1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
Brand Name: Vulcanchem
CAS No.: 101077-34-3
VCID: VC0217461
InChI: InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12+
SMILES: COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2
Molecular Formula: C43H67N9O13
Molecular Weight: 231.29 g/mol

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone

CAS No.: 101077-34-3

Main Products

VCID: VC0217461

Molecular Formula: C43H67N9O13

Molecular Weight: 231.29 g/mol

1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone - 101077-34-3

CAS No. 101077-34-3
Product Name 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-9-methoxy-, hydrazone
Molecular Formula C43H67N9O13
Molecular Weight 231.29 g/mol
IUPAC Name (E)-(7-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydrazine
Standard InChI InChI=1S/C13H17N3O/c1-17-10-7-9-3-2-5-16-6-4-12(15-14)11(8-10)13(9)16/h7-8H,2-6,14H2,1H3/b15-12+
Standard InChIKey CJVBLSITOSCWPE-NTCAYCPXSA-N
Isomeric SMILES COC1=CC2=C3C(=C1)/C(=N/N)/CCN3CCC2
SMILES COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2
Canonical SMILES COC1=CC2=C3C(=C1)C(=NN)CCN3CCC2
PubChem Compound 5383247
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator